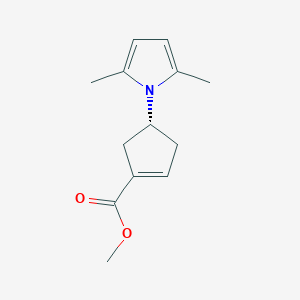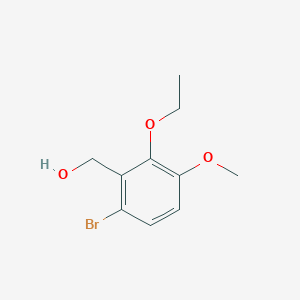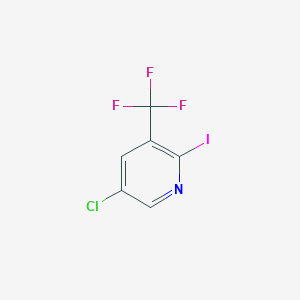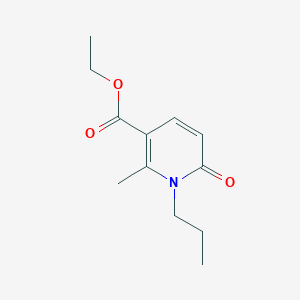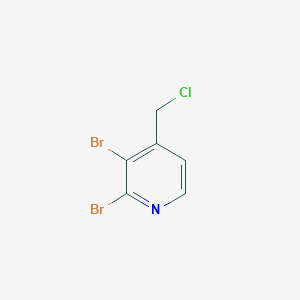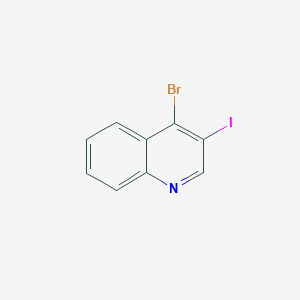
4-Bromo-3-iodoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The molecular formula of this compound is C9H5BrIN, and it features a quinoline core substituted with bromine and iodine atoms at the 4th and 3rd positions, respectively .
Métodos De Preparación
The synthesis of 4-Bromo-3-iodoquinoline can be achieved through various synthetic routes. One common method involves the halogenation of quinoline derivatives. For instance, the bromination and iodination of quinoline can be carried out using bromine and iodine reagents under controlled conditions. The reaction typically involves the use of a solvent such as nitrobenzene and a catalyst like palladium or copper salts .
In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing environmental impact .
Análisis De Reacciones Químicas
4-Bromo-3-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in this compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: this compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl and alkyne derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-3-iodoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a building block for the synthesis of biologically active molecules.
Organic Synthesis: this compound is a versatile intermediate in organic synthesis.
Materials Science: The compound is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-iodoquinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and DNA. The bromine and iodine substituents can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic effects .
For example, in anticancer research, this compound derivatives may inhibit key enzymes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells . The exact molecular pathways and targets vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
4-Bromo-3-iodoquinoline can be compared with other halogenated quinoline derivatives, such as:
3-Bromo-2-iodoquinoline: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
4-Bromo-6-iodoquinoline: Another halogenated quinoline with distinct properties and uses in organic synthesis and medicinal chemistry.
4-Chloro-2,5,7-trimethylquinoline: A chlorinated quinoline derivative with different electronic and steric effects, influencing its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H5BrIN |
|---|---|
Peso molecular |
333.95 g/mol |
Nombre IUPAC |
4-bromo-3-iodoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H |
Clave InChI |
PRKAEXGRZCYRQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C=N2)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




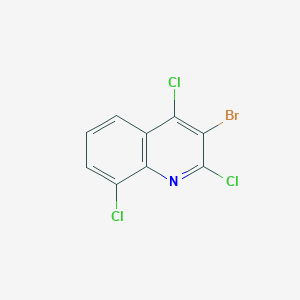
![2-Methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13003418.png)

![exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13003429.png)
![tert-Butyl(1R,3R)-1-amino-3-methoxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003431.png)
![Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13003438.png)
